N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)propanamide
Description
N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)propanamide is a synthetic compound featuring a hybrid structure combining a quinoxaline-dione moiety and a methyl-substituted indole system linked via a propanamide chain.
Properties
Molecular Formula |
C22H22N4O3 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-3-(1-methylindol-3-yl)propanamide |
InChI |
InChI=1S/C22H22N4O3/c1-25-14-15(16-6-2-4-8-18(16)25)10-11-20(27)23-12-13-26-19-9-5-3-7-17(19)24-21(28)22(26)29/h2-9,14H,10-13H2,1H3,(H,23,27)(H,24,28) |
InChI Key |
BPDNEGZBGRARFB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCC(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-(1-METHYL-1H-INDOL-3-YL)PROPANAMIDE typically involves the coupling of tryptamine derivatives with quinoxaline derivatives. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:
Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
Temperature: Room temperature to 40°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-(1-METHYL-1H-INDOL-3-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Oxindole derivatives
Reduction: Tetrahydroquinoxaline derivatives
Substitution: Halogenated indole derivatives
Scientific Research Applications
N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)propanamide exhibits a range of biological activities that have been documented in various studies:
Anticancer Activity
Research indicates that compounds with similar structures possess notable antiproliferative effects against various cancer cell lines. For instance:
- Cell Line Testing : Compounds derived from quinoxaline have shown IC50 values ranging from 1.9 to 7.52 μg/mL against human cancer cell lines such as HCT-116 and MCF-7 .
Neuroprotective Effects
The potential for neuroprotective applications is highlighted by studies focusing on similar quinoxaline derivatives designed to inhibit cholinesterases and monoamine oxidases, which are critical targets in Alzheimer's disease treatment .
Case Studies and Research Findings
Several studies have explored the applications of quinoxaline derivatives, including this compound:
- Anticancer Properties : A study demonstrated that derivatives showed significant inhibition of cancer cell proliferation through specific molecular interactions at protein–protein interfaces .
- Enzyme Inhibition : Research has indicated that the compound can act as an inhibitor for enzymes involved in metabolic pathways critical for cancer cell survival.
Mechanism of Action
The mechanism of action of N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-(1-METHYL-1H-INDOL-3-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the quinoxaline ring can inhibit certain enzymes involved in cellular processes . These interactions can lead to various biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
The target compound shares core features with several indole- and quinoxaline-containing propanamides, though substituent variations significantly influence their properties. Key analogs include:
Key Observations:
- Quinoxaline vs. Biphenyl/Quinoxaline Sulfanyl: The target compound’s quinoxaline-dione group is more polar than the fluorobiphenyl group in or the phenylquinoxaline sulfanyl in , likely reducing membrane permeability but enhancing water solubility.
- Indole Substitution : The 1-methyl group on the indole ring in the target compound may improve metabolic stability compared to unsubstituted indoles in and , where unprotected N-H groups could undergo oxidation.
Pharmacological Implications (Hypothetical)
- Target Selectivity: The quinoxaline-dione moiety may compete with NAD(P)H in enzymatic binding pockets, analogous to quinoxaline-based inhibitors. This contrasts with the fluorobiphenyl group in , which might target hydrophobic pockets in kinases or GPCRs.
- Solubility-Bioavailability Trade-off: The target compound’s polar quinoxaline-dione could limit blood-brain barrier penetration compared to the highly lipophilic cycloalkyl derivatives in , but improve renal excretion profiles.
Biological Activity
N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)propanamide is a compound that has gained attention in recent years due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by the presence of a quinoxaline moiety and an indole derivative. Its molecular formula is with a molecular weight of approximately 396.45 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O3 |
| Molecular Weight | 396.45 g/mol |
| LogP | 4.5802 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Kinases : The compound has shown potential as a selective inhibitor of c-Jun N-terminal kinase (JNK), particularly JNK3, which is implicated in neurodegenerative diseases and inflammation . JNK3 plays a crucial role in cellular stress responses and apoptosis, making it a target for therapeutic interventions.
- Antiviral Properties : Research indicates that derivatives of quinoxaline structures exhibit antiviral activities against various viruses, including HSV-1 . The indole component enhances binding affinity to viral targets, potentially leading to effective antiviral agents.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives, providing insights into the potential efficacy of this compound:
- Neuropharmacological Effects : A study focused on quinoxalinone derivatives demonstrated significant analgesic and sedative effects in animal models . The findings suggest that modifications to the quinoxaline structure can enhance neuropharmacological activity.
- Antiviral Activity : Another investigation assessed various indole derivatives for their ability to inhibit HSV-1 replication in Vero cells. Compounds similar to the target compound displayed notable reductions in viral plaque formation, indicating strong antiviral potential .
Summary of Biological Activities
The following table summarizes key findings related to the biological activities of compounds similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
